N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide
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Overview
Description
N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide is a complex organic compound characterized by its unique structure, which includes multiple aromatic rings, chlorophenyl groups, and dioxane moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide typically involves a multi-step process:
Formation of the Schiff Base: The initial step involves the condensation of 4-chlorobenzaldehyde with an appropriate amine to form the Schiff base, N-[(E)-(4-chlorophenyl)methylideneamino].
Coupling Reaction: The Schiff base is then coupled with 4-aminobenzamide under controlled conditions to form the intermediate compound.
Dioxane Ring Formation: The intermediate compound undergoes a cyclization reaction with 1,4-dioxane-2,3-diol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In industrial applications, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[(E)-(4-chlorophenyl)methylideneamino]-4-aminobenzamide
- N-[(E)-(4-chlorophenyl)methylideneamino]-4-hydroxybenzamide
- N-[(E)-(4-chlorophenyl)methylideneamino]-4-methoxybenzamide
Uniqueness
N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide is unique due to its complex structure, which includes multiple functional groups and aromatic rings
Properties
IUPAC Name |
N-[(E)-(4-chlorophenyl)methylideneamino]-4-[[3-[4-[[(E)-(4-chlorophenyl)methylideneamino]carbamoyl]phenoxy]-1,4-dioxan-2-yl]oxy]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H26Cl2N4O6/c33-25-9-1-21(2-10-25)19-35-37-29(39)23-5-13-27(14-6-23)43-31-32(42-18-17-41-31)44-28-15-7-24(8-16-28)30(40)38-36-20-22-3-11-26(34)12-4-22/h1-16,19-20,31-32H,17-18H2,(H,37,39)(H,38,40)/b35-19+,36-20+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLPKIYDBTAYESS-CQFWSYKGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C(O1)OC2=CC=C(C=C2)C(=O)NN=CC3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)C(=O)NN=CC5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC(C(OC1)OC2=CC=C(C=C2)C(=O)N/N=C/C3=CC=C(C=C3)Cl)OC4=CC=C(C=C4)C(=O)N/N=C/C5=CC=C(C=C5)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H26Cl2N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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